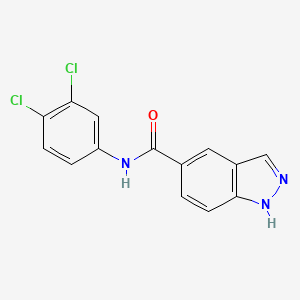

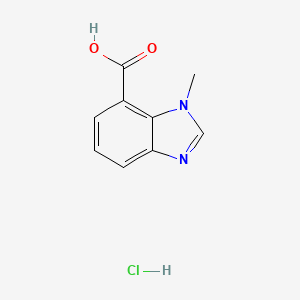

N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-substituted carboxamidoethylthio-(4H)-1,2,4-triazoles involves the initial preparation of 3-mercapto-(4H)-1,2,4-triazole from 1-formylthiosemicarbazide. Subsequently, various N-substituted β-chloropropionamides are prepared by reacting substituted amines with β-chloropropionylchloride. These intermediates are then condensed with 3-mercapto-(4H)-1,2,4-triazole in a basic medium to yield the final triazole derivatives. The synthesized compounds are confirmed using IR, H NMR spectra, and elemental analysis .

Another related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, is synthesized through the condensation of 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine. This latter intermediate is prepared from 2,6-difluorobenzonitrile by amination with morpholine and subsequent cyclization with hydrazine hydrate .

Molecular Structure Analysis

The crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide has been determined, which provides insights into the molecular conformation and potential interaction sites for biological activity. The structural analysis is crucial for understanding the compound's antitumor activity and its interaction with cancer cell lines .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by condensation and cyclization steps. For instance, the synthesis of the nitrogen-rich energetic compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex involves a three-step synthesis starting from diaminomaleodinitrile. The reactions are monitored and characterized using techniques such as FT-IR, MS, and EA .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are determined using various analytical techniques. For example, the thermal stability of the nitrogen-rich energetic compound and its sodium complex is measured using differential scanning calorimetry (DSC), revealing decomposition peak temperatures of 332.6 °C and 374.1 °C, respectively. The density and enthalpy of formation are calculated, and the detonation pressure and velocity are predicted using the Kamlet–Jacobs equations. The compound's sensitivity to impact and friction is also assessed, indicating a high level of stability .

The synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide is another example where the reaction conditions are optimized to achieve a high yield of 88%. The product's structure is characterized by 1H NMR and MS, which are essential for confirming the identity and purity of the compound .

Mechanism of Action

Safety and Hazards

Future Directions

Indazole derivatives have been found to possess various biological activities, which has sparked interest among researchers to synthesize a variety of indole derivatives . Therefore, “N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide” and similar compounds could potentially be explored for new therapeutic possibilities in the future.

properties

IUPAC Name |

N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3O/c15-11-3-2-10(6-12(11)16)18-14(20)8-1-4-13-9(5-8)7-17-19-13/h1-7H,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCPUPDYBUPHRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)Cl)Cl)C=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

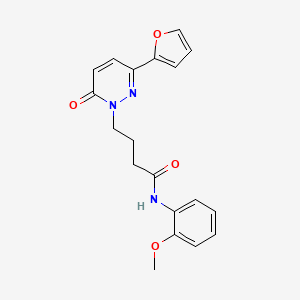

![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2530165.png)

![2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2530167.png)

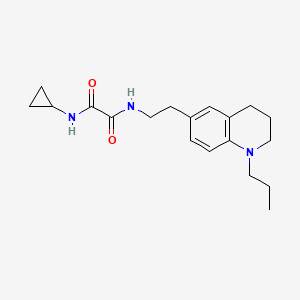

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2530175.png)

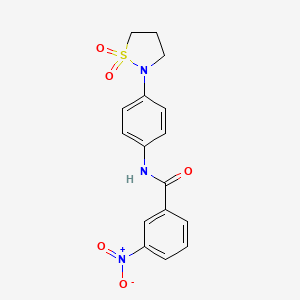

![3-(4-chlorophenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2530179.png)

![methyl 4-methoxy-3-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate](/img/structure/B2530184.png)